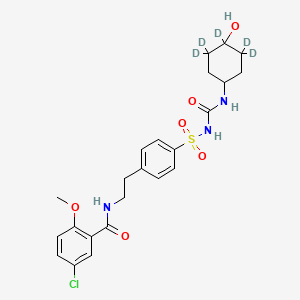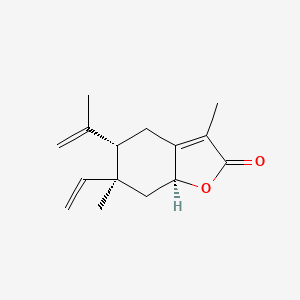
Isogermafurenolide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isogermafurenolide is a naturally occurring organic compound belonging to the furan class of compounds. It is characterized by its molecular formula C15H20O2 and a molecular weight of 232.32 g/mol . This compound is typically found as a colorless to pale yellow solid and is known for its low solubility in water but good solubility in organic solvents . This compound has been identified in various plants, including those from the Asteraceae family, and exhibits a range of biological activities such as antibacterial, antioxidant, antitumor, and anti-inflammatory properties .
Vorbereitungsmethoden
Isogermafurenolide can be obtained through both natural extraction and synthetic routes:
-
Natural Extraction: : It can be extracted from plants like Vepris punctata found in the Madagascar Rainforest . The extraction process typically involves solvent extraction followed by purification steps such as chromatography.
-
Synthetic Routes: : The synthetic preparation of this compound involves multiple steps starting from commercially available raw materials. A common synthetic route includes:
Intermolecular Aldol Reaction: This step forms a key intermediate with all functional groups necessary for the final product.
Acetylation: The intermediate undergoes acetylation to form the desired compound.
Cyclization: Base-promoted cyclization in different solvents can yield various derivatives of this compound.
Analyse Chemischer Reaktionen
Isogermafurenolide undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form hydroxythis compound.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions include various hydroxylated and methoxylated derivatives .
Wissenschaftliche Forschungsanwendungen
Isogermafurenolide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of isogermafurenolide involves its interaction with various molecular targets and pathways:
Cytotoxicity: It exhibits cytotoxic effects by inducing apoptosis in cancer cells.
Antibacterial Activity: It disrupts bacterial cell membranes, leading to cell death.
Antioxidant Activity: It scavenges free radicals, thereby protecting cells from oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Isogermafurenolide can be compared with other similar compounds such as guaianolides, elemanolides, and lindenanolides:
Guaianolides: These compounds also exhibit biological activities but differ in their structural framework.
Elemanolides: Similar to this compound, elemanolides have a lactone ring but differ in their side chains and functional groups.
Lindenanolides: These compounds share some structural similarities but have different biological activities and applications.
Eigenschaften
Molekularformel |
C15H20O2 |
|---|---|
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
(5S,6S,7aS)-6-ethenyl-3,6-dimethyl-5-prop-1-en-2-yl-4,5,7,7a-tetrahydro-1-benzofuran-2-one |
InChI |
InChI=1S/C15H20O2/c1-6-15(5)8-13-11(7-12(15)9(2)3)10(4)14(16)17-13/h6,12-13H,1-2,7-8H2,3-5H3/t12-,13-,15+/m0/s1 |
InChI-Schlüssel |
IEOHWPUTLCTSCQ-KCQAQPDRSA-N |
Isomerische SMILES |
CC1=C2C[C@H]([C@](C[C@@H]2OC1=O)(C)C=C)C(=C)C |
Kanonische SMILES |
CC1=C2CC(C(CC2OC1=O)(C)C=C)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


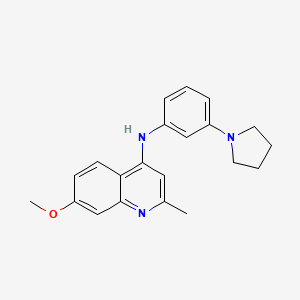
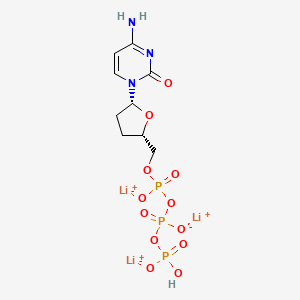
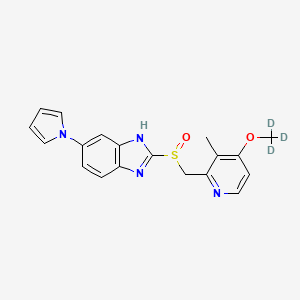
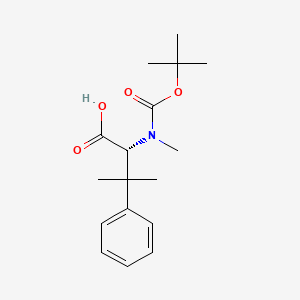
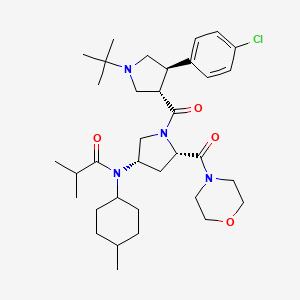
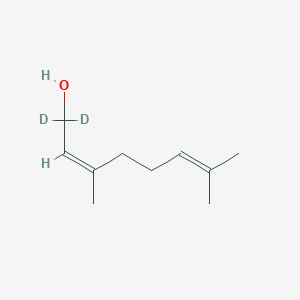
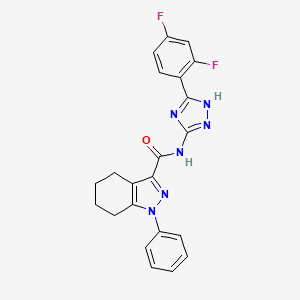
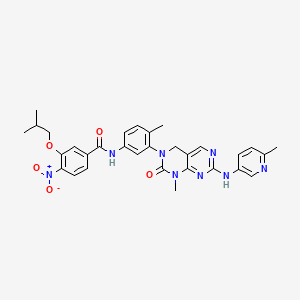
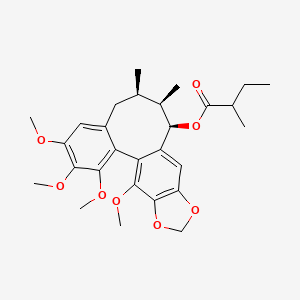

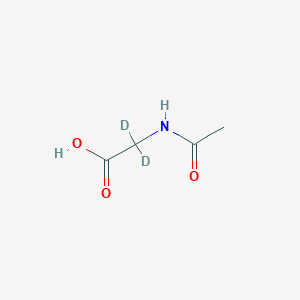
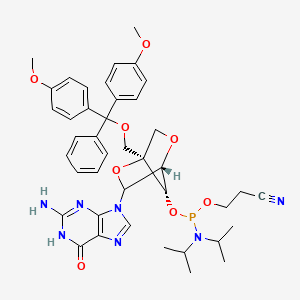
![2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide;perchlorate](/img/structure/B12376779.png)
